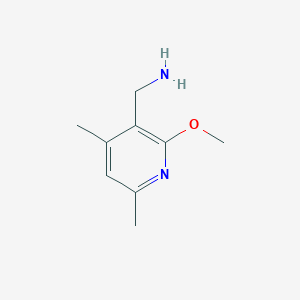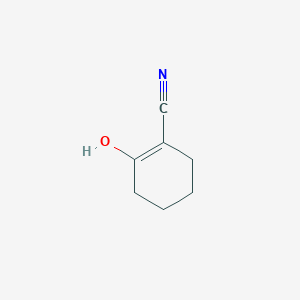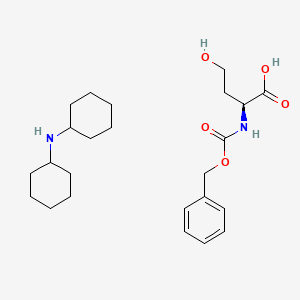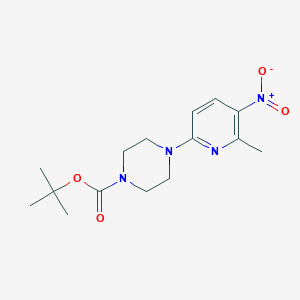![molecular formula C7H6N4O2 B1510950 3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1214900-91-0](/img/structure/B1510950.png)
3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic aromatic organic compound characterized by a triazolo[4,3-a]pyridine core with a methyl group at the 3-position and a nitro group at the 7-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate pyridine derivative. The process typically involves nitration, followed by cyclization to form the triazolo ring.
Microwave-Assisted Synthesis: Recent advancements have introduced microwave-mediated reactions, which offer a more efficient and rapid synthesis route. This method involves the use of microwave radiation to accelerate the reaction, reducing the overall reaction time and improving yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure scalability and consistency. These methods are designed to optimize reaction conditions and minimize by-products, making the process more cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives or further oxidized products.
Reduction: Reduction of the nitro group can yield amines, which can be further functionalized.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the triazolo ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Amides, ethers, halides.
Scientific Research Applications
3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that can modulate cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular metabolism, leading to therapeutic effects.
Redox Cycling: The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparison with Similar Compounds
3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine is structurally similar to other triazolo[4,3-a]pyridine derivatives, but its unique substitution pattern gives it distinct chemical and biological properties. Some similar compounds include:
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but without the nitro group, leading to different chemical behavior.
Properties
IUPAC Name |
3-methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-9-7-4-6(11(12)13)2-3-10(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTGYMTUPCCBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738646 | |
| Record name | 3-Methyl-7-nitro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214900-91-0 | |
| Record name | 3-Methyl-7-nitro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[(5-bromo-2-pyridinyl)amino]ethyl]Phenol](/img/structure/B1510918.png)
![2-chloro-3-[2-(methoxymethyl)-1-pyrrolidinyl]Phenol](/img/structure/B1510922.png)





![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-nitropropan-1-ol](/img/structure/B1510937.png)


![Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate](/img/structure/B1510946.png)
![2-Chloro-3-[2-(hydroxymethyl)pyrrolidin-1-yl]phenol](/img/structure/B1510948.png)

